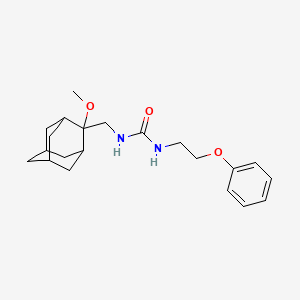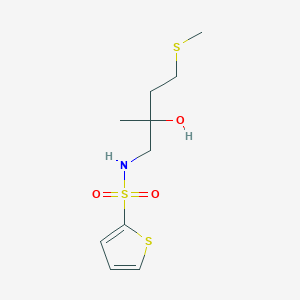
Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related methyl oxopiperidine dicarboxylates involves strategic organic synthesis routes, including the Mannich procedure and modifications thereof. These methods yield various methyl oxopiperidine derivatives through a series of reactions that showcase the versatility and reactivity of this scaffold (Fernández et al., 1992). Further explorations into the synthesis involve reactions under specific conditions to achieve desired substitutions on the piperidine ring, illustrating the compound's ability to undergo diverse chemical transformations.
Molecular Structure Analysis
The molecular structure of methyl oxopiperidine derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These studies reveal the compound's structural features, including its enolic forms and the stereochemistry of its substituents (Fernández et al., 1993). The detailed structural analysis provides insights into the compound's conformation and its potential interactions in chemical reactions.
Chemical Reactions and Properties
The chemical reactivity and properties of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate and its analogs have been studied, demonstrating their capacity for nucleophilic addition and participation in Diels-Alder dimerization reactions. These studies highlight the compound's versatility as a reactant in organic synthesis, offering pathways to a wide range of functionalized products (Shapiro et al., 2000).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are critical for their handling and application in various reactions. While specific data on these properties may not be directly available, they can generally be inferred from similar compounds in the literature.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with different reagents, and stability under various conditions, are essential for understanding the compound's behavior in synthesis and its applications. Studies on similar methyl oxopiperidine derivatives provide valuable insights into these aspects, enabling the design of new synthetic routes and the exploration of novel reactions.
For further details and comprehensive studies on this compound and related compounds, the following references are recommended:
- (Fernández et al., 1992)
- (Fernández et al., 1993)
- (Shapiro et al., 2000)
Applications De Recherche Scientifique
Synthesis and Structural Studies
Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate has been used in the synthesis of various chemical compounds. Studies like those by Fernández et al. (1992) and Dejaegher et al. (2008) focus on the synthesis and structural analysis of related compounds, indicating its utility in creating diverse molecular structures.
Chemical Reactivity and Kinetics
Research by Shapiro et al. (2000) explores the reactivity of compounds similar to this compound in nucleophilic addition reactions. Such studies contribute to understanding the kinetic properties and reaction mechanisms of these compounds.
Applications in Medicinal Chemistry
Compounds synthesized from this compound have been explored for their potential medicinal applications. For example, Hublikar et al. (2019) discuss the synthesis of novel derivatives for antimicrobial purposes, demonstrating its relevance in drug discovery.
Stereochemistry and Enantioselective Synthesis
The stereochemistry of compounds derived from this compound is a significant area of study, as seen in the work of Wang et al. (2018). These investigations are crucial for the development of enantioselective synthesis methods, which are pivotal in creating pharmaceutical agents.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXAIHABNSXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1=O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)


![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)

![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)
![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)